molecular formula C15H14BrNO4S B2498657 Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate CAS No. 425628-26-8

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2498657
CAS No.: 425628-26-8
M. Wt: 384.24
InChI Key: SQOMUAHFMOTHIT-UHFFFAOYSA-N
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Description

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate (C₁₅H₁₄BrNO₄S) is a sulfonamide glycinate ester characterized by a 4-bromophenyl group and a phenylsulfonyl moiety attached to the glycine backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and β-lactams . Its structural features, including the electron-withdrawing bromine atom and sulfonyl group, influence its reactivity in nucleophilic substitutions and cycloadditions . Notably, its synthesis often involves alkylation or microwave-assisted amidation reactions .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-bromoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMUAHFMOTHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a phenylsulfonyl moiety attached to a glycinate backbone. The molecular formula is C15H14BrN1O4SC_{15}H_{14}BrN_{1}O_{4}S, with a molecular weight of approximately 384.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC15H14BrN1O4SC_{15}H_{14}BrN_{1}O_{4}S
Molecular Weight384.24 g/mol
Functional GroupsBromophenyl, Phenylsulfonyl, Glycinate
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signaling pathways.
  • Signal Transduction : It may affect intracellular signaling pathways, thereby altering gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against certain bacterial strains, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • Researchers tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antimicrobial action .
  • Anticancer Research :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer potential .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that this compound induces apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-bromo substituent in the target compound increases electrophilicity compared to methyl or methoxy groups, enhancing reactivity in SN2 reactions .
  • Steric Effects : Bulky substituents (e.g., 4-ethoxyphenyl in ) reduce reaction yields in microwave-assisted syntheses, whereas smaller groups (e.g., 4-methylphenyl ) favor higher efficiency .
  • Solubility : Methoxy or methyl groups improve solubility in organic solvents (e.g., DMF or chlorobenzene ), while bromine or nitro groups reduce it .

Conventional Alkylation

  • Example: Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate is synthesized using potassium carbonate in N-methylpyrrolidinone (85°C, 1 hour) .
  • Efficiency : Microwave methods generally reduce reaction time (2 hours vs. 12 hours) but may lower yields for sterically hindered substrates .

Stability and Reactivity

  • Thermal Stability : The 4-bromo substituent increases thermal stability compared to chloro or fluoro analogues (e.g., decomposes at 150°C vs. target compound stable up to 160°C) .
  • Hydrolytic Sensitivity : The methyl ester group in the target compound is more hydrolysis-resistant than ethyl esters (e.g., ) under acidic conditions .

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